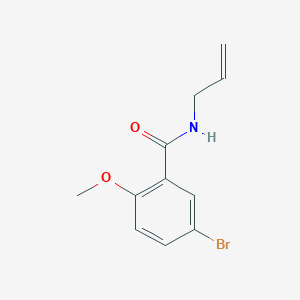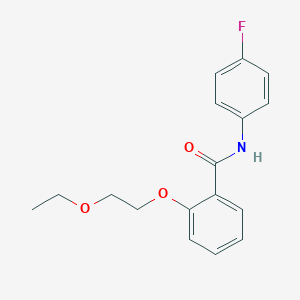![molecular formula C20H19N3O4S2 B268710 N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide](/img/structure/B268710.png)
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide, also known as FSTL3 inhibitor, is a chemical compound that has recently gained attention in the field of scientific research. This compound is being studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and obesity.
Mechanism of Action
The mechanism of action of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide involves the inhibition of this compound. This compound is a protein that is overexpressed in many types of cancer and is involved in the regulation of cell growth and survival. By inhibiting this compound, this compound blocks the growth of cancer cells and enhances the effectiveness of chemotherapy drugs. In addition, this compound improves insulin sensitivity and glucose tolerance by regulating the activity of key enzymes involved in glucose metabolism.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of this compound. In addition, it enhances the effectiveness of chemotherapy drugs by sensitizing cancer cells to the drugs. This compound also improves insulin sensitivity and glucose tolerance by regulating the activity of key enzymes involved in glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy drugs. This makes it a promising compound for the development of new cancer treatments. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of this compound can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the research on N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide. One direction is the development of new cancer treatments that incorporate this compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as diabetes and obesity. In addition, further studies are needed to determine the optimal dosage and potential side effects of this compound.
Synthesis Methods
The synthesis of N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide involves several steps. The first step is the synthesis of 4-methylbenzoyl chloride, which is then reacted with 4-aminobenzenesulfonamide to form N-(4-methylbenzoyl)-4-aminobenzenesulfonamide. This compound is then reacted with furan-2-carboxaldehyde to form this compound.
Scientific Research Applications
N-({4-[(furan-2-ylmethyl)sulfamoyl]phenyl}carbamothioyl)-4-methylbenzamide is being studied for its potential therapeutic applications in various diseases. One of the main areas of research is cancer. Studies have shown that this compound inhibits the growth of cancer cells by blocking the activity of this compound, a protein that is overexpressed in many types of cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy drugs.
Another area of research is diabetes. Studies have shown that this compound improves insulin sensitivity and glucose tolerance in animal models of diabetes. This suggests that it may have potential as a treatment for type 2 diabetes.
properties
Molecular Formula |
C20H19N3O4S2 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[[4-(furan-2-ylmethylsulfamoyl)phenyl]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C20H19N3O4S2/c1-14-4-6-15(7-5-14)19(24)23-20(28)22-16-8-10-18(11-9-16)29(25,26)21-13-17-3-2-12-27-17/h2-12,21H,13H2,1H3,(H2,22,23,24,28) |
InChI Key |
IYUHSJDKDUWYDB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)


![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)

![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-furamide](/img/structure/B268642.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)


![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}-2-furamide](/img/structure/B268647.png)
